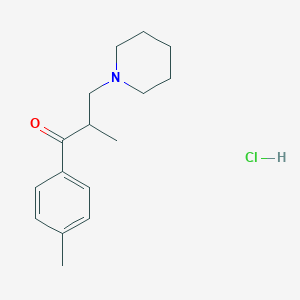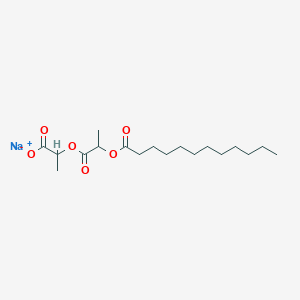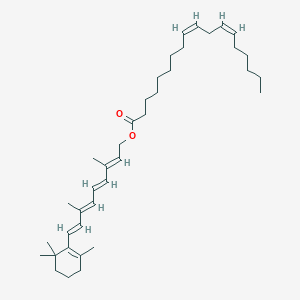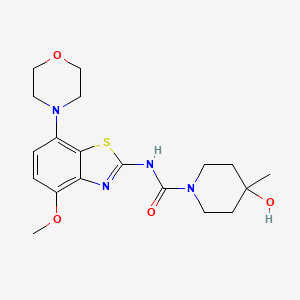
Ergoloid Mesylates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoloid Mesylates, also known as dihydroergotoxine mesylate, is a mixture of three hydrogenated ergot alkaloid salts: dihydroergocristine, dihydroergocornine, and dihydroergocryptine mesylates (1:1:1 ratio) . It is classified as a GABAA receptor modulator with high binding affinity, enhancing cerebral metabolism and blood flow . Approved for age-related cognitive decline and dementia symptoms, it is prescribed at 1–3 mg/day in the U.S., though higher doses (up to 12 mg/day) are used internationally with reported safety . While it improves mental alertness, memory, and self-care in some studies, conflicting clinical trial outcomes exist, attributed to historical diagnostic limitations and suboptimal dosing .
Preparation Methods
Natural Extraction from Claviceps purpurea
Fungal Cultivation and Alkaloid Biosynthesis
The primary source of ergoloid mesylates is the ergot fungus Claviceps purpurea, which parasitizes rye and other grains. The biosynthesis of ergot alkaloids in this fungus occurs through a conserved enzymatic pathway encoded by the eas (ergot alkaloid synthesis) gene cluster . Key steps include:
-
Chanoclavine-I aldehyde conversion : The enzyme EasA catalyzes the formation of festuclavine (a dihydroergot alkaloid precursor) or agroclavine (a precursor for non-hydrogenated alkaloids), depending on fungal strain and environmental conditions .
-
Oxidation and cyclization : The CloA enzyme oxidizes festuclavine to dihydrolysergic acid (DHLA), which serves as the backbone for dihydroergot alkaloids .
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| EasA | Reductase | Chanoclavine-I aldehyde | Festuclavine or agroclavine |
| CloA | Oxidase | Festuclavine | Dihydrolysergic acid (DHLA) |
| LpsA | Peptide synthase | DHLA | Ergopeptines (e.g., dihydroergocristine) |
Extraction and Purification
After fungal fermentation, alkaloids are extracted using organic solvents. Ethanol or methanol is typically employed to solubilize alkaloids from dried sclerotia. Subsequent purification involves:
-
Liquid-liquid extraction : Separation of alkaloids from lipids and carbohydrates using chloroform or dichloromethane .
-
Chromatography : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/ammonium acetate gradients isolates individual dihydroergot alkaloids . The final ergoloid mesylate mixture requires a precise 1:1:1 ratio of dihydroergocornine, dihydroergocristine, and dihydroergocryptine.
Chemical Synthesis and Hydrogenation
Semi-Synthetic Derivatization
While natural extraction remains the primary method, semi-synthetic approaches are used to enhance yield or modify alkaloid profiles:
-
Hydrogenation of ergot alkaloids : Native ergot alkaloids (e.g., ergocornine) undergo catalytic hydrogenation using palladium or platinum catalysts to saturate double bonds in the D ring, producing dihydro derivatives. Reaction conditions (e.g., 50–100°C, 1–3 atm H₂) are critical to avoid over-reduction.
-
Methanesulfonation : The hydrogenated alkaloids are reacted with methanesulfonic acid to form mesylate salts, improving water solubility and stability.
Table 2: Hydrogenation Parameters for Key Alkaloids
| Alkaloid | Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Ergocornine | Pd/C | 80 | 2 | 78 |
| Ergocristine | PtO₂ | 60 | 1.5 | 82 |
| Ergocryptine | Pd/BaSO₄ | 70 | 2 | 75 |
Formulation and Stabilization
Salt Formation and Dosage Forms
This compound are formulated as methanesulfonate salts to enhance bioavailability. Critical steps include:
-
pH adjustment : The alkaloid mixture is dissolved in methanol, and methanesulfonic acid is added dropwise at 0–5°C to prevent degradation.
-
Lyophilization : The resulting precipitate is freeze-dried to produce a stable powder for tablet or sublingual formulations .
Analytical Quality Control
Challenges and Innovations
Low Bioavailability
Despite purification efforts, this compound exhibit 25% oral bioavailability due to first-pass metabolism and high protein binding (81%) . Novel approaches include:
-
Liposomal encapsulation : Improves blood-brain barrier penetration.
-
Intranasal emulsions : Bypass hepatic metabolism, increasing CNS delivery.
Synthetic Biology Advances
Recent work has engineered Claviceps strains to overexpress easA and cloA, boosting dihydroergot alkaloid yields by 40% .
Chemical Reactions Analysis
Types of Reactions: Ergoloid mesylates undergo various chemical reactions, including:
Oxidation: The ergot alkaloids can be oxidized to form different derivatives.
Substitution: Methanesulfonation is used to convert the hydrogenated alkaloids into their methanesulfonate salts.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are used for the reduction of ergot alkaloids.
Methanesulfonation: Methanesulfonic acid is used to form the methanesulfonate salts.
Major Products Formed: The major products formed from these reactions are dihydroergocristine mesylate, dihydroergocornine mesylate, and dihydroergocryptine mesylate .
Scientific Research Applications
Cognitive Enhancement in Elderly Patients
Numerous studies have assessed the efficacy of ergoloid mesylates in improving cognitive functions among elderly patients. A long-term controlled study involving 148 healthy elderly volunteers demonstrated that this compound significantly improved subjective symptoms such as tiredness and dizziness, as well as performance on intelligence tests over three years .
Key Findings:
- Cognitive Improvement: Participants showed improved scores on psychometric tests such as WAIS (Wechsler Adult Intelligence Scale) vocabulary and performance tests.
- Health Maintenance: The compound was associated with fewer pathological ECG findings and a lower incidence of major diagnoses compared to placebo groups .
Neuroprotection
Research indicates that this compound may have neuroprotective effects, potentially preventing damage to brain cells. A study highlighted its ability to reduce amyloid-beta levels, a key factor in Alzheimer’s disease pathology, suggesting a mechanism through which this compound could exert protective effects against neurodegenerative diseases .
Data Table: Summary of Clinical Studies
| Study Year | Sample Size | Treatment Duration | Key Outcomes |
|---|---|---|---|
| 1983 | 148 | 3 years | Reduced dizziness, improved intelligence test scores |
| 1984 | 89 | 5 years | Better maintenance of physical and mental health |
| 2024 | Various | Ongoing | Potential reduction in amyloid-beta levels |
Case Studies
Several case studies have documented the effects of this compound on patients with various types of dementia:
- Alzheimer's Disease: Patients treated with this compound showed modest improvements in mental alertness and memory functions compared to control groups .
- Multi-Infarct Dementia: A controlled trial reported improvements in cognitive function and daily living activities among patients receiving this compound .
Mechanism of Action
The mechanism of action of ergoloid mesylates involves partial agonism and antagonism of adrenergic, dopaminergic, and serotonergic receptors . This dual action helps to modulate neurotransmitter activity in the brain, leading to improved cognitive function and reduced symptoms of dementia . The compound acts centrally to decrease vascular tone and slow the heart rate, while also blocking alpha-receptors peripherally .
Comparison with Similar Compounds
Yizhi Xingnao Prescription
Yizhi Xingnao, a traditional Chinese herbal formulation, was directly compared to Ergoloid Mesylates in patients with mild cognitive impairment (MCI) after transient ischemic attacks (TIAs). Key findings include:
- MoCA Scores : At 30 days, both Yizhi Xingnao and this compound improved total Montreal Cognitive Assessment (MoCA) scores compared to aspirin (control). However, by 60 days, Yizhi Xingnao demonstrated significantly greater improvement in domains like delayed recall and orientation .
- Efficacy Rates :
| Treatment Group | Efficient Rate (30 Days) | Markedly Efficient Rate (30 Days) |
|---|---|---|
| Yizhi Xingnao (n=29) | 52% | 33% |
| This compound (n=27) | 12% | 0% |
Yizhi Xingnao’s superiority at 60 days (79% efficacy vs.
Structural Analogs: Dihydroergocristine (DHEC) and Dihydroergocryptine
This compound contains DHEC, a γ-secretase inhibitor that reduces amyloid-β (Aβ) levels in Alzheimer’s disease (AD) models. Structural analogs like α- and β-dihydroergocryptine share similar ergot alkaloid backbones but differ in side chains, impacting receptor binding .
- Mechanistic Differences : DHEC suppresses Aβ production at micromolar concentrations, whereas other components primarily enhance cerebral blood flow via α-adrenergic and dopamine receptor modulation .
- Clinical Relevance : Higher doses of this compound (e.g., 12 mg/day) may be required to achieve Aβ-lowering effects observed in preclinical studies, contrasting with the lower U.S. doses .
Other Ergot Alkaloids: Hydergine
Hydergine, a brand name for this compound, is compared to non-hydrogenated ergot derivatives (e.g., ergotamine):
- Safety Profile: Hydrogenation reduces vasoconstrictive properties, making this compound safer than non-hydrogenated ergot alkaloids, which carry risks of fibrosis or ischemia .
- Dose-Dependent Efficacy : European and Japanese studies using 12 mg/day report fewer side effects (e.g., mild nausea) and better cognitive outcomes than the 3 mg/day U.S. regimen, suggesting underdosing may explain inconsistent trial results .
GABAergic Compounds
Compared to synthetic GABAA modulators (e.g., benzodiazepines), this compound has a broader mechanism:
- Receptor Targets: Modulates dopamine, serotonin, and norepinephrine receptors alongside GABAA, offering multi-system cognitive benefits without sedation .
Biological Activity
Ergoloid mesylates, commonly known by the brand name Hydergine, is a pharmaceutical formulation comprising a mixture of four ergot alkaloids: dihydroergocristine (DHEC), dihydroergocornine, α-dihydroergocryptine, and β-dihydroergocryptine. This compound has been primarily utilized for its potential cognitive-enhancing effects, particularly in the context of dementia and age-related cognitive decline. The following sections delve into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
This compound exert their effects through several mechanisms:
- γ-Secretase Inhibition : DHEC has been shown to inhibit γ-secretase activity, which plays a crucial role in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease. Studies indicate that DHEC can reduce cellular Aβ levels in a dose-dependent manner, with an IC50 value indicating effective inhibition at micromolar concentrations .
- Vasodilation and Cerebral Blood Flow : The ergot alkaloids in this compound are believed to enhance cerebral blood flow by promoting vasodilation. This effect may contribute to improved cognitive function in elderly patients .
- Neuroprotective Effects : this compound have demonstrated neuroprotective properties through various pathways, including antioxidant effects and modulation of neurotransmitter systems. These properties may help mitigate cognitive decline associated with aging .
Long-Term Efficacy
Several clinical studies have explored the long-term effects of this compound on cognitive function and overall health in elderly populations:
- Five-Year Study : A controlled study involving 148 elderly volunteers assessed the impact of this compound over five years. While no statistically significant differences were observed in primary outcome measures, trends suggested improvements in subjective symptoms such as dizziness and fatigue, as well as better performance on psychometric tests compared to placebo .
- Meta-Analysis of Trials : A meta-analysis of 19 trials found significant effects favoring this compound over placebo in global ratings of improvement (OR 3.78) and comprehensive rating scales (WMD 0.96). However, the evidence was noted to be modest, particularly concerning efficacy in Alzheimer's disease patients .
Summary of Clinical Trial Results
| Study | Population | Dosage | Duration | Key Findings |
|---|---|---|---|---|
| Five-Year Study | 148 elderly volunteers | 1.5 mg three times daily | 5 years | Improved subjective symptoms; better psychometric performance; well tolerated |
| Meta-Analysis | Various trials | Varied (up to 12 mg/day) | 9 weeks to 15 months | Significant improvement in cognitive ratings; modest evidence for efficacy in dementia |
Safety and Tolerability
This compound have been reported to be well-tolerated among patients. Common side effects include dizziness and gastrointestinal disturbances; however, these are generally mild. The long-term administration has not shown significant adverse events compared to placebo groups .
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Ergoloid Mesylates, and how do they influence experimental design in neurocognitive studies?
this compound, a mixture of three hydrogenated ergot alkaloid mesylates, acts as a non-selective α-adrenergic blocker with vasodilatory and metabolic effects . In neurocognitive research, experimental designs should account for its dual mechanisms: (1) cerebral blood flow modulation and (2) neurotransmitter modulation (e.g., dopamine, serotonin). Methodologies such as double-blind randomized controlled trials (RCTs) should stratify participants by baseline cognitive severity (e.g., Mini-Mental State Examination scores ) and control for confounders like comorbidities or concomitant medications .
Q. How do variations in the α:β dihydroergocryptine isomer ratio impact the reproducibility of preclinical studies?
USP standards specify an α:β isomer ratio of 1.5:1.0–2.5:1.0 for dihydroergocryptine mesylate . Deviations outside this range may alter pharmacokinetic profiles, affecting preclinical reproducibility. Researchers should validate isomer ratios via high-performance liquid chromatography (HPLC) and report batch-specific ratios in supplementary materials to enhance cross-study comparability .
Q. What are the limitations of using pooled efficacy data from historical RCTs to justify contemporary research on this compound?
Early RCTs often used heterogeneous endpoints (e.g., non-standardized cognitive scales) and included populations with undefined dementia etiologies . Modern studies should adopt consensus criteria (e.g., NIA-AA guidelines for Alzheimer’s disease) and standardized neuropsychological batteries (e.g., ADAS-Cog) to reduce heterogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro neuroprotective effects and inconsistent clinical outcomes in this compound trials?
Discrepancies may arise from poor blood-brain barrier penetration or metabolite variability due to first-pass hepatic metabolism . Advanced methodologies include:
- Pharmacokinetic modeling : Correlate plasma metabolite levels (e.g., via LC-MS/MS) with cerebrospinal fluid biomarkers.
- Genetic stratification : Explore CYP2D6 polymorphisms affecting drug metabolism .
- Dose-response optimization : Use adaptive trial designs to identify thresholds for therapeutic effects .
Q. What methodological flaws in historical studies complicate meta-analyses of this compound for age-related cognitive decline?
Key issues include:
- Outcome heterogeneity : 43% of pre-2000 trials used non-validated cognitive scales .
- Publication bias : Negative trials were underreported (e.g., only 2/10 studies in a 1985 meta-analysis had accessible raw data) .
- Formulation variability : Sublingual vs. oral tablets had differing bioavailability, rarely reported in older studies . Solution: Apply PRISMA guidelines with sensitivity analyses to assess bias robustness .
Q. How does the chemical instability of this compound affect long-term observational studies, and what mitigation strategies are recommended?
this compound degrades under light and humidity, requiring storage in sealed, light-resistant containers . Stability studies show a 12% potency loss at 25°C/60% RH over 24 months. Mitigation strategies:
- Batch monitoring : Conduct periodic HPLC assays for degradation products (e.g., lysergic acid derivatives).
- Blinded stability audits : Integrate third-party validation in multi-center trials .
Q. Methodological Guidance
Q. What statistical approaches are optimal for analyzing small-sample trials of this compound in rare dementia subtypes?
For underpowered cohorts:
- Bayesian hierarchical models : Pool data across subgroups while accounting for heterogeneity.
- Mixed-effects regression : Adjust for baseline covariates (e.g., age, APOE ε4 status) .
- Simulation-based power analysis : Predefine effect sizes using historical placebo-arm data .
Q. How should researchers address the lack of contemporary pharmacokinetic data for this compound in elderly populations?
Proposed workflow:
Properties
CAS No. |
8067-24-1 |
|---|---|
Molecular Weight |
2314.78 |
IUPAC Name |
NA |
SMILES |
[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O |
Appearance |
White to light yellow crystalline powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















